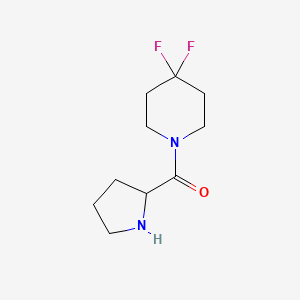
4,4-Difluoro-1-prolylpiperidine
概要
説明
4,4-Difluoro-1-prolylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It is a colorless liquid with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-prolylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent in acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial preparation of piperidine derivatives followed by selective fluorination. The use of advanced fluorinating reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions: 4,4-Difluoro-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of difluorinated amines.
Substitution: Formation of various halogenated piperidine derivatives.
科学的研究の応用
4,4-Difluoro-1-prolylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Difluoro-1-prolylpiperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
類似化合物との比較
4,4-Difluoro-1H-pyrazole: Another fluorinated heterocycle with similar chemical properties.
3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine derivative with distinct biological activities.
Uniqueness: 4,4-Difluoro-1-prolylpiperidine stands out due to its unique structural features, including the presence of two fluorine atoms on the piperidine ring. This structural modification imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
生物活性
Overview of 4,4-Difluoro-1-prolylpiperidine
This compound is a piperidine derivative that has garnered interest in medicinal chemistry due to its structural features, which may influence its biological activity. The presence of difluoromethyl groups can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Antimicrobial Properties
Research into similar piperidine derivatives has indicated potential antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Piperidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer pathways. For instance, compounds that modulate the activity of protein kinases or other molecular targets involved in cancer proliferation have shown promise in preclinical studies.
Neuropharmacological Effects
Piperidine compounds are also studied for their effects on the central nervous system. Some derivatives have been found to act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety or depression.
Case Study 1: Anticancer Activity
In a study examining various piperidine derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing piperidine derivatives with antimicrobial activity. The results indicated that certain modifications to the piperidine ring enhanced antibacterial efficacy against Gram-positive bacteria.
Summary of Research Findings
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















